2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a complex organic compound that features a benzylsulfanyl group, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps. One common route includes the reaction of benzyl mercaptan with an appropriate acyl chloride to form the benzylsulfanyl intermediate. This intermediate is then reacted with a piperidine derivative that has been functionalized with a furan ring. The final step involves the acylation of the piperidine nitrogen with an acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby inhibiting its activity. The benzylsulfanyl group and the furan ring can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)acetamide: Lacks the piperidine and furan rings, making it less complex.
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide: Lacks the benzylsulfanyl group, which may affect its reactivity and binding properties.
Uniqueness
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the benzylsulfanyl group, furan ring, and piperidine ring in a single molecule allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-20(16-25-15-18-5-2-1-3-6-18)21-13-17-8-10-22(11-9-17)14-19-7-4-12-24-19/h1-7,12,17H,8-11,13-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZAONRFWUPFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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